Anticancer Cytotoxicity in HCT-116 Colon Carcinoma: 321431-19-0 Exhibits 2.8-Fold Higher Potency Than Its N-(2,4-Dichlorophenyl) Analog
In MTT-based antiproliferative assays against the HCT-116 colorectal carcinoma cell line, 321431-19-0 (1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide) yielded an IC₅₀ value of approximately 12 µM . By comparison, the closely related N-(2,4-dichlorophenyl) congener 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-02-1) requires a substantially higher concentration to achieve comparable growth inhibition, with reported IC₅₀ values in the 33–35 µM range against the same cell line . The ~2.8-fold potency advantage of the mono-fluorinated derivative is attributed to optimized halogen-bonding interactions within the target binding pocket, as supported by docking studies on 1,2,4-triazole-3-carboxamide congeners .
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT-116 colorectal carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 12 µM |
| Comparator Or Baseline | 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide; IC₅₀ ≈ 33–35 µM |
| Quantified Difference | ~2.8-fold lower IC₅₀ (greater potency) for 321431-19-0 |
| Conditions | MTT assay; 48–72 h exposure; HCT-116 human colorectal carcinoma cell line |
Why This Matters
A 2.8-fold potency differential at the early screening stage can determine whether a compound advances into lead optimization or is deprioritized, making 321431-19-0 the more informative starting point for medicinal chemistry programs targeting colorectal cancer.
